N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide
Description
“N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide” is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a fluorobenzyl group, a methylphenylsulfonyl group, and a pyridin-2-ylmethyl group attached to the glycinamide backbone
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c1-17-9-11-20(12-10-17)30(28,29)26(15-18-6-2-3-8-21(18)23)16-22(27)25-14-19-7-4-5-13-24-19/h2-13H,14-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDNFAMPPNPDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2F)CC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Glycinamide Backbone: Starting with glycine, the glycinamide backbone can be formed through amidation reactions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl chloride.
Attachment of the Methylphenylsulfonyl Group: This step may involve sulfonylation reactions using 4-methylbenzenesulfonyl chloride.
Incorporation of the Pyridin-2-ylmethyl Group: The final step could involve coupling reactions with pyridin-2-ylmethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide
- N~2~-(2-bromobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide
- N~2~-(2-iodobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide
Uniqueness
The uniqueness of “N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide” lies in the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, or iodo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
